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Compound of Interest

Compound Name: N-(benzyloxy)-2-chloroacetamide

Cat. No.: B3371560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis

protocols, and structural analysis of N-(benzyloxy)-2-chloroacetamide. The information is

intended to support research and development activities in the fields of medicinal chemistry,

chemical biology, and drug discovery.

Spectroscopic Data
Precise experimental spectroscopic data for N-(benzyloxy)-2-chloroacetamide is not readily

available in public databases. However, based on the analysis of structurally similar

compounds, the expected spectral characteristics can be predicted. The following tables

summarize the anticipated Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Infrared (IR),

and Mass Spectrometry (MS) data.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.5 - 10.5 br s 1H N-H (Amide)

~7.30 - 7.50 m 5H Ar-H (Phenyl)

~4.90 - 5.10 s 2H O-CH₂-Ph

~4.10 - 4.30 s 2H Cl-CH₂-C=O

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

~165 - 170 C=O (Amide)

~135 - 138 Ar-C (Quaternary)

~128 - 130 Ar-CH (Phenyl)

~75 - 80 O-CH₂-Ph

~40 - 45 Cl-CH₂-C=O

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3400 Strong N-H Stretch (Amide)

~3000 - 3100 Medium C-H Stretch (Aromatic)

~2850 - 3000 Medium C-H Stretch (Aliphatic)

~1650 - 1680 Strong C=O Stretch (Amide I)

~1520 - 1550 Strong N-H Bend (Amide II)

~1450, ~1495 Medium C=C Stretch (Aromatic)

~1050 - 1150 Strong C-O Stretch

~690 - 770 Strong C-Cl Stretch
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Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

[M]+ Variable
Molecular Ion (¹⁹⁹/²⁰¹ for ³⁵Cl/

³⁷Cl isotopes)

[M+H]+ Variable
Protonated Molecular Ion (²⁰⁰/

²⁰²)

[M+Na]+ Variable Sodium Adduct (²²²/²²⁴)

108 High [C₇H₈O]⁺ (benzyloxy cation)

91 High [C₇H₇]⁺ (benzyl cation)

77 Medium [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
A standard and reliable method for the synthesis of N-(benzyloxy)-2-chloroacetamide
involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride.

Synthesis of N-(benzyloxy)-2-chloroacetamide

This procedure details the reaction of O-benzylhydroxylamine hydrochloride with chloroacetyl

chloride in the presence of a base to yield the target compound.

Materials:

O-benzylhydroxylamine hydrochloride

Chloroacetyl chloride

Triethylamine (or another suitable base)

Dichloromethane (or another suitable aprotic solvent)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Deionized water

Procedure:

O-benzylhydroxylamine hydrochloride is dissolved in dichloromethane.

An equivalent amount of triethylamine is added to the solution to neutralize the hydrochloride

and liberate the free hydroxylamine.

The reaction mixture is cooled in an ice bath.

Chloroacetyl chloride, dissolved in dichloromethane, is added dropwise to the cooled

solution with constant stirring.

The reaction is allowed to proceed for a specified time (typically monitored by TLC).

Upon completion, the reaction mixture is washed sequentially with saturated aqueous

sodium bicarbonate solution, deionized water, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude N-(benzyloxy)-2-chloroacetamide can be purified by recrystallization or column

chromatography.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key

structural features of N-(benzyloxy)-2-chloroacetamide relevant to its spectroscopic

signatures.
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Caption: Spectroscopic analysis workflow for N-(benzyloxy)-2-chloroacetamide.

N-(benzyloxy)-2-chloroacetamide Key Functional Groups

Expected Spectroscopic Signals
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Caption: Key functional groups and their expected spectroscopic signals.
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Available at: [https://www.benchchem.com/product/b3371560#n-benzyloxy-2-
chloroacetamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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